molecular formula C11H9NO3 B12278806 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12278806
M. Wt: 203.19 g/mol
InChI Key: SHACSGWPJUPEEH-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffolds in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone scaffold in chemical and biological research. ajprd.comrsc.org This structure is prevalent in a vast array of natural products, particularly alkaloids, and serves as a fundamental building block in medicinal chemistry. ajprd.comrsc.orgchim.it The unique electronic properties of the indole ring system, which is rich in π-electrons, allow it to undergo various chemical reactions and to interact with a multitude of biological receptors and enzymes. ajprd.com

Indole derivatives have been extensively investigated and are recognized for a wide spectrum of pharmacological activities. semanticscholar.orgsigmaaldrich.com These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective effects. sigmaaldrich.comnih.gov The versatility of the indole scaffold allows it to mimic protein structures and bind with high affinity to diverse biological targets, making it a "privileged structure" in drug discovery. semanticscholar.org Researchers continuously explore new synthetic methodologies to access novel indole derivatives, aiming to develop therapeutic agents with enhanced potency and specificity. rsc.orgchim.it

Positioning of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid within Indolyl Glyoxylic Acid Derivatives

This compound belongs to the family of indolyl-3-glyoxylic acids (also known as indolyl-3-oxoacetic acids). This class of compounds is characterized by an indole ring substituted at the C3-position with a glyoxylic acid moiety (-CO-COOH). This functional group consists of a ketone and a carboxylic acid on adjacent carbon atoms.

The synthesis of indolyl-3-glyoxylic acids is typically achieved through the Friedel-Crafts acylation of an indole with an oxalyl chloride derivative, followed by hydrolysis. For instance, the synthesis of the isomeric compound, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid, involves the reaction of 7-methylindole (B51510) with oxalyl chloride, followed by hydrolysis with sodium bicarbonate. researchgate.net A similar strategy would be employed for the target molecule, starting from 6-methylindole (B1295342).

Indolyl-3-glyoxylic acids are important intermediates and compounds in their own right. They serve as the direct precursors to indolyl-3-glyoxylamides, a class of molecules that has garnered significant attention for its potent biological activities. ajprd.comajprd.commdpi.com The glyoxylic acid group provides a key handle for chemical modification, allowing for the synthesis of a wide library of derivatives. mdpi.com Furthermore, indole-3-glyoxylic acid itself has been identified as a metabolite in the bacterial biotransformation of indole. nih.gov The specific placement of the methyl group at the 6-position of the indole ring in this compound influences its electronic properties and steric profile, which can in turn modulate its reactivity and biological interactions compared to other substituted or unsubstituted analogues.

Current Research Landscape and Key Academic Questions

The research landscape for compounds related to this compound is primarily focused on therapeutic applications, particularly in oncology and infectious diseases.

A major area of investigation is the development of anticancer agents. The corresponding amide derivatives, indolyl-3-glyoxylamides, have been identified as a promising class of microtubule destabilizing agents, exhibiting potent cytotoxic effects against various cancer cell lines. ajprd.comajprd.com A key academic question is how modifications on the indole ring, such as the 6-methyl group, and on the amide nitrogen affect the compound's efficacy, selectivity, and pharmacokinetic properties. For example, researchers are exploring how different substituents impact tubulin polymerization inhibition and induction of apoptosis in cancer cells. mdpi.com

Another significant research direction is the development of novel antimicrobial agents. Indole-based structures are being explored as antibiotic enhancers, which can restore the efficacy of existing antibiotics against resistant bacteria. researchgate.net Research on indole-3-glyoxylamido-polyamines has shown that these compounds can possess intrinsic antimicrobial activities and enhance the action of conventional antibiotics. researchgate.net Key questions in this field involve understanding the structure-activity relationship to maximize antimicrobial potency while minimizing cytotoxicity to human cells.

The starting material, 6-methylindole, is itself a versatile reactant for preparing a range of bioactive molecules, including potential anticancer immunomodulators (tryptophan dioxygenase inhibitors) and antifungal agents. sigmaaldrich.com This highlights the academic interest in using substituted indoles as platforms for generating diverse molecular architectures with potential therapeutic value.

How does substitution on the indole ring affect the biological activity and mechanism of action?

Can the pharmacological properties (e.g., solubility, metabolic stability) of these molecules be optimized for clinical development? mdpi.commdpi.com

What are the specific molecular targets of these compounds, and how can they be exploited for new therapeutic strategies? mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACSGWPJUPEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymatic Transformations of Indole Derived Oxoacetic Acids

Tryptophan-Dependent Metabolic Routes Leading to Indole-3-Glyoxylic Acid

In tryptophan-dependent pathways, tryptophan serves as the primary precursor for the synthesis of indole-3-acetic acid (IAA) and related molecules. nih.gov It is plausible that the biosynthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid follows analogous pathways, starting from 6-methyltryptophan. Several distinct routes have been elucidated, each characterized by specific intermediate compounds and enzymatic reactions.

The Indole-3-Pyruvic Acid (IPA) pathway is considered a major route for IAA biosynthesis in many bacteria and plants. nih.govresearchgate.net This pathway involves the transamination of tryptophan to form indole-3-pyruvic acid (IPyA). Subsequently, IPyA is decarboxylated to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. The final oxidation step to an oxoacetic acid derivative like indole-3-glyoxylic acid would require further enzymatic action.

Key Intermediates and Enzymes in the Indole-3-Pyruvic Acid Pathway

Intermediate Compound Enzyme
Tryptophan Tryptophan aminotransferase
Indole-3-pyruvic acid Indole-3-pyruvate decarboxylase
Indole-3-acetaldehyde Indole-3-acetaldehyde dehydrogenase

The Indole-3-Acetamide (B105759) (IAM) pathway is another significant route for IAA production, particularly in pathogenic and symbiotic bacteria. nih.govresearchgate.net In this pathway, tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. IAM is then hydrolyzed by IAM hydrolase to produce IAA. The conversion of the acetamide (B32628) group to a glyoxylic acid moiety would represent a subsequent metabolic step.

Key Intermediates and Enzymes in the Indole-3-Acetamide Pathway

Intermediate Compound Enzyme
Tryptophan Tryptophan-2-monooxygenase
Indole-3-acetamide IAM hydrolase

The Tryptamine (TAM) pathway begins with the decarboxylation of tryptophan to form tryptamine. nih.gov Tryptamine is then deaminated by an amine oxidase to produce indole-3-acetaldehyde, a common intermediate with the IPA pathway, which is subsequently converted to IAA.

Key Intermediates and Enzymes in the Tryptamine Pathway

Intermediate Compound Enzyme
Tryptophan Tryptophan decarboxylase
Tryptamine Amine oxidase
Indole-3-acetaldehyde Indole-3-acetaldehyde dehydrogenase

In the Indole-3-Acetonitrile (IAN) pathway, tryptophan is converted into indole-3-acetaldoxime and then to indole-3-acetonitrile. nih.gov The nitrile group of IAN is subsequently hydrolyzed by a nitrilase to yield IAA. This pathway is prominent in certain plant families.

Key Intermediates and Enzymes in the Indole-3-Acetonitrile Pathway

Intermediate Compound Enzyme
Tryptophan Cytochrome P450 monooxygenases
Indole-3-acetaldoxime Aldoxime-metabolizing enzymes
Indole-3-acetonitrile Nitrilase

Some microorganisms utilize a tryptophan side-chain oxidase (TSO) pathway. This involves the direct oxidation of the tryptophan side chain, although the precise intermediates and enzymes leading to indole-3-glyoxylic acid are less well-characterized compared to the other pathways. nih.gov

Tryptophan-Independent Biotransformation Pathways

Evidence for tryptophan-independent pathways for IAA synthesis has been reported, suggesting that indole (B1671886) itself or indole-3-glycerol phosphate (B84403) can serve as precursors. nih.govnih.gov These pathways bypass the need for tryptophan as the initial substrate. It is conceivable that this compound could also be synthesized through similar routes, originating from 6-methylindole (B1295342) or a related precursor. The existence of such pathways highlights the metabolic versatility of organisms in producing essential indole-containing compounds.

Bacterial Transformation of Indole to Indole-3-Acetic Acid and Further Oxidation to Indole-3-Glyoxylic Acid

The biosynthesis of indole-3-glyoxylic acid from indole in bacteria represents a significant metabolic pathway. Research has identified a tryptophan-independent pathway for this transformation. nih.gov In this pathway, indole undergoes an initial conversion to the key plant hormone, indole-3-acetic acid (IAA). nih.gov The production of IAA is a widespread capability among bacteria, particularly those residing in the rhizosphere, and can occur through several different pathways. researchgate.netnih.gov

While many bacteria synthesize IAA from tryptophan via routes like the indole-3-pyruvic acid (IPA) pathway or the indole-3-acetamide (IAM) pathway, some bacteria can utilize indole directly. nih.govmdpi.com For instance, studies with Arthrobacter sp. SPG have demonstrated the complete transformation of indole into several metabolites, including indole-3-acetic acid, which is then further oxidized. nih.gov This subsequent oxidation step yields indole-3-glyoxylic acid, which can be further converted to indole-3-aldehyde. nih.gov This specific biotransformation of indole differs from other known indole degradation pathways that might proceed through intermediates like indoxyl, isatin, or anthranilate. nih.gov

The general bacterial pathways for IAA synthesis, which often precede the formation of indole-3-glyoxylic acid, are diverse as summarized in the table below.

Pathway NamePrecursorKey Intermediate(s)Final Product
Indole-3-Pyruvic Acid (IPA) Pathway TryptophanIndole-3-pyruvic acid (IPA), Indole-3-acetaldehyde (IAAld)Indole-3-acetic acid (IAA)
Indole-3-Acetamide (IAM) Pathway TryptophanIndole-3-acetamide (IAM)Indole-3-acetic acid (IAA)
Tryptamine (TAM) Pathway TryptophanTryptamine, Indole-3-acetaldehyde (IAAld)Indole-3-acetic acid (IAA)
Indole-3-Acetonitrile (IAN) Pathway TryptophanIndole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Indole-3-acetic acid (IAA)
Tryptophan Side-chain Oxidase (TSO) Pathway TryptophanIndole-3-acetaldehyde (IAAld)Indole-3-acetic acid (IAA)
Tryptophan-Independent Pathway IndoleIndole-3-acetic acid (IAA)Indole-3-glyoxylic acid
This table summarizes major bacterial pathways for IAA biosynthesis and subsequent transformation as described in the literature. nih.govmdpi.com

Enzymatic Mechanisms and Key Enzymes Involved in Indole-3-Glyoxylic Acid Formation

The formation of indole-3-glyoxylic acid is a result of specific enzymatic activities. The crucial step is the oxidation of indole-3-acetic acid (IAA). nih.gov While the complete enzymatic cascade for the tryptophan-independent conversion of indole to indole-3-glyoxylic acid is an area of ongoing research, the oxidation of IAA to indole-3-glyoxylic acid has been identified as a key transformation. nih.gov

In the context of tryptophan-dependent pathways, several enzymes are well-characterized for the initial synthesis of IAA. For example, the indole-3-pyruvic acid (IPA) pathway involves tryptophan aminotransferases and indole-3-pyruvic acid decarboxylase. nih.govmdpi.com The indole-3-acetamide (IAM) pathway utilizes tryptophan-2-monooxygenase and indole-3-acetamide hydrolase. nih.gov

For the direct formation of indole-3-glyoxylic acid, the key process is the enzymatic oxidation of IAA. nih.gov This step has been identified in bacteria like Arthrobacter sp. SPG and is recognized as the process that links IAA metabolism to the formation of other indole derivatives like indole-3-aldehyde, with indole-3-glyoxylic acid as the intermediate. nih.gov The specific oxidoreductases responsible for this conversion in bacteria are a subject for further genomic and proteomic exploration. nih.gov

Transformation StepStarting SubstrateProductKey Enzyme/Enzyme Class (Example)
Indole Production TryptophanIndoleTryptophanase (encoded by tnaA gene) mdpi.com
IAA Production (IPA Pathway) Indole-3-pyruvic acidIndole-3-acetaldehydeIndole-3-pyruvic acid decarboxylase nih.govmdpi.com
IAA Production (IAM Pathway) Indole-3-acetamideIndole-3-acetic acidIndole-3-acetamide hydrolase nih.gov
Oxidation to Glyoxylic Acid Indole-3-acetic acidIndole-3-glyoxylic acidOxidoreductase nih.gov
This table outlines key enzymatic steps in the formation of indole derivatives, including indole-3-glyoxylic acid. nih.govmdpi.commdpi.com

Role of Gut Microbiota in Indole Derivative Metabolism

The gut microbiota plays a pivotal role in metabolizing dietary tryptophan into a wide array of indole derivatives, which act as crucial signaling molecules in host-microbe interactions. nih.govresearchgate.net This bioconversion is significant as indole and its derivatives can influence intestinal homeostasis, immune responses, and the health of distal organs like the liver. nih.govresearchgate.netnih.gov

Tryptophan that is not absorbed by the host is metabolized by intestinal bacteria. wjgnet.com A primary pathway involves the enzyme tryptophanase, found in various gut bacteria such as Escherichia coli, which converts tryptophan into indole. mdpi.comnih.gov This indole can then serve as a precursor for the synthesis of other derivatives. The gut microbiota can also metabolize tryptophan into indole-3-acetic acid (IAA) through several pathways. researchgate.net

These microbially-produced indole derivatives interact with host receptors, such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov For example, indole derivatives can act as agonists for AhR, which is important for maintaining immune tolerance and the integrity of the intestinal barrier. nih.govwjgnet.com The metabolites produced by the gut microbiota, including indole-3-acetic acid, can enter systemic circulation and influence host physiology. nih.govnih.gov For instance, IAA has been shown to alleviate high-fat diet-induced hepatotoxicity in animal models. nih.gov The composition of the gut microbiota can therefore significantly impact the profile of indole derivatives produced, which in turn affects host health and disease states. mdpi.comnih.gov

Indole DerivativeProducing Bacteria (Example)Host Receptor/Target (Example)Physiological Effect (Example)
Indole Escherichia coli, Bacteroides thetaiotaomicron mdpi.comPregnane X Receptor (PXR) nih.govRegulates intestinal barrier integrity nih.gov
Indole-3-acetic acid (IAA) Clostridium spp., Bacteroides spp. mdpi.comresearchgate.netAryl hydrocarbon receptor (AhR) nih.govAlleviates hepatotoxicity, modulates immune response nih.govnih.gov
Indole-3-propionic acid (IPA) Clostridium sporogenes wjgnet.comPregnane X Receptor (PXR) wjgnet.comInhibits inflammatory signals, improves gut barrier integrity wjgnet.com
Indole-3-aldehyde (IAld) Gut Microbiota nih.govAryl hydrocarbon receptor (AhR) nih.govIncreases production of IL-22 for intestinal defense nih.gov
This table provides examples of indole derivatives produced by gut microbiota and their effects on the host. mdpi.comnih.govresearchgate.netnih.govwjgnet.comnih.gov

Molecular Mechanisms of Action and Cellular Targets of Indolyl Oxoacetic Acid Derivatives in Preclinical Investigations

In Vitro Biological Activities and Pharmacological Insights

Indole-3-glyoxylamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them a subject of interest in anticancer research. nih.govmdpi.com These compounds exert their antimitotic effects by interfering with microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.gov

The primary mechanism of action for many of these derivatives involves binding to the colchicine site on β-tubulin. nih.govacs.orgnih.gov This interaction destabilizes the microtubule structure, preventing the formation of the mitotic spindle necessary for cell division. mdpi.com Research has shown that modifications to the indole-3-glyoxylamide scaffold can significantly impact potency. For instance, a strategy of reducing the aromatic ring count and increasing saturation retained potent tubulin polymerization activity while establishing a distinct structure-activity relationship (SAR) from previously documented libraries. nih.govacs.org

In vitro studies have demonstrated the efficacy of these compounds across various cancer cell lines. One study synthesized a series of C5-tethered indolyl-3-glyoxylamide derivatives and found that a specific compound, 7f, exhibited a potent cytotoxicity of IC₅₀ = 140 nM against the DU145 prostate cancer cell line. nih.gov This compound was shown to inhibit tubulin polymerization with an IC₅₀ of 0.40 μM and induce cell cycle arrest at the G2/M phase, a characteristic feature of tubulin-targeting agents. nih.gov Further investigation revealed that treatment with this compound led to apoptosis, a collapse of the mitochondrial membrane potential, and an increase in intracellular reactive oxygen species in DU145 cells. nih.gov Another series of indole-based compounds showed significant anti-proliferative activity, with derivative 3a displaying IC₅₀ values of 12.3 ± 1.6 nM, 13.5 ± 1.5 nM, and 25.1 ± 2.0 nM against SGC7901, KB, and HT1080 cancer cells, respectively. mdpi.com

Compound/Derivative ClassTarget Cell LineIC₅₀ (Tubulin Polymerization)IC₅₀ (Cytotoxicity)Reference
Indole-3-Glyoxylamide (Compound 7f)DU145 (Prostate)0.40 µM140 nM nih.gov
Bis-indole derivative (St. 20)A549 (Lung)7.5 µM2 µM mdpi.com
Indole-based derivative (3a)SGC7901Not Reported12.3 ± 1.6 nM mdpi.com
Indole-based derivative (3a)KBNot Reported13.5 ± 1.5 nM mdpi.com
Indole-based derivative (3a)HT1080Not Reported25.1 ± 2.0 nM mdpi.com
Quinoline-indole derivative (St. 43)Various2.09 µM< 10 nM mdpi.com

Indole-glyoxylamides and indolyl oxoacetamides have emerged as a promising class of inhibitors for pancreatic lipase, a key enzyme in the digestion of dietary fats. rsc.orgresearchgate.net By blocking this enzyme, these compounds can reduce the absorption of triglycerides from the gastrointestinal tract, representing a therapeutic strategy for managing obesity. mdpi.comnih.gov

Inspired by the natural product conophylline, researchers have designed and synthesized novel series of indolyl oxoacetamide analogues. rsc.org In one study, analogues 12c and 12b demonstrated significant potential with IC₅₀ values of 2.95 µM and 3.26 µM, respectively, which were comparable to conophylline's IC₅₀ of 3.31 µM. rsc.org These compounds were found to be reversible and competitive inhibitors of pancreatic lipase, with Ki values of 1.69 µM and 1.89 µM, respectively. rsc.org

Similarly, a series of eighteen indole (B1671886) glyoxylamide analogues were synthesized and evaluated for their pancreatic lipase inhibitory activity. nih.gov Compound 8f from this series showed competitive inhibition with an IC₅₀ value of 4.92 µM. nih.gov Further studies on benzyloxy substituted indole glyoxylamides identified compound 11b as a particularly potent reversible competitive inhibitor, with an IC₅₀ of 1.68 µM and an inhibitory constant (Ki) of 0.98 µM, rivaling the activity of the standard drug orlistat (IC₅₀ = 0.99 µM). nih.gov Molecular dynamics simulations have suggested that these inhibitors are stabilized in the enzyme's active site through hydrophobic interactions, π–π stacking, and π–cation interactions. rsc.orgnih.gov

Compound/Derivative ClassInhibition TypeIC₅₀KiReference
Indolyl Oxoacetamide (12c)Reversible Competitive2.95 µM1.69 µM rsc.org
Indolyl Oxoacetamide (12b)Reversible Competitive3.26 µM1.89 µM rsc.org
Indole Glyoxylamide (8f)Competitive4.92 µMNot Reported nih.gov
Benzyloxy Indole Glyoxylamide (11b)Reversible Competitive1.68 µM0.98 µM nih.gov
Orlistat (Standard Drug)Not Specified0.99 µMNot Reported rsc.orgnih.govnih.gov

Indole derivatives have been investigated as potent inhibitors of phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn mediates a range of anti-inflammatory and other therapeutic effects. wikipedia.org This makes PDE4 inhibitors a target for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. wikipedia.orgfrontiersin.org

A novel series of indole-containing compounds was synthesized to replace the 'rolipram-like' 3-methoxy-4-cyclopentoxy motif common in other PDE4 inhibitors. nih.gov Several of these indole derivatives demonstrated low nanomolar IC₅₀ values for PDE4 inhibition. nih.gov For example, a hydroxylated indole-based derivative, compound 25 (AWD12-281), was designed for topical administration. mdpi.com Another example, Ronomilast (ELB353), which is based on a 1H-pyrrolopyridine core, showed an IC₅₀ of 3 nM. mdpi.com The development of these compounds highlights the versatility of the indole scaffold in designing potent and selective enzyme inhibitors.

Indolglyoxamide analogues have been explored for their potential as therapeutic agents against protozoan parasites, including those responsible for malaria (Plasmodium falciparum) and African trypanosomiasis (Trypanosoma brucei). nih.gov The search for new treatments is driven by the limitations of current chemotherapies, such as toxicity and growing drug resistance. nih.gov

In a study investigating a library of indolglyoxamide and indolacetamide analogues, compounds with a 7-methoxy substituted indoleglyoxylamide structure were found to have the most potent antimalarial activity, with IC₅₀ values ranging from 10 to 92 nM against P. falciparum. nih.gov However, their selectivity against the L6 rat myoblast cell line varied. nih.gov A 6-methoxyindolglyoxylamide analogue proved to be the most potent growth inhibitor of T. brucei identified in the study, with an IC₅₀ of 0.18 µM, although it also exhibited poor selectivity. nih.gov The study noted no clear correlation between the antimalarial and anti-T. brucei activities within the series of compounds. nih.gov

The natural products didemnidine A and B, which are indolglyoxylamidospermidine metabolites, have shown weak growth inhibition of T. brucei rhodesiense (IC₅₀ 59 and 44 µM, respectively) and P. falciparum (IC₅₀ 41 and 15 µM, respectively). nih.gov In vivo evaluation of one synthetic analogue against Plasmodium berghei in mice resulted in a modest 20.9% reduction in parasitemia. nih.gov

Compound/Derivative ClassTarget OrganismIC₅₀Reference
7-Methoxy IndoleglyoxylamidesPlasmodium falciparum10–92 nM nih.gov
6-MethoxyindolglyoxylamideTrypanosoma brucei0.18 µM nih.gov
Didemnidine ATrypanosoma brucei rhodesiense59 µM nih.gov
Didemnidine BTrypanosoma brucei rhodesiense44 µM nih.gov
Didemnidine APlasmodium falciparum (K1)41 µM nih.gov
Didemnidine BPlasmodium falciparum (K1)15 µM nih.gov

Spirooxindole derivatives have been established as a highly potent class of small-molecule inhibitors that disrupt the protein-protein interaction between the tumor suppressor p53 and its negative regulator, murine double minute 2 (MDM2). ascentagepharma.comnih.govnih.gov In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. mdpi.comnih.gov Inhibiting the MDM2-p53 interaction can reactivate p53's tumor suppressor functions, making it a promising strategy for cancer therapy. ascentagepharma.commdpi.com

The spirooxindole scaffold is considered privileged for targeting the deep hydrophobic pocket in MDM2 where p53 binds. nih.govccspublishing.org.cn The analysis of the p53-MDM2 complex structure reveals that the interaction is primarily mediated by three hydrophobic residues of p53: Phe19, Trp23, and Leu26. ccspublishing.org.cn Spirooxindole derivatives are designed to mimic these residues and occupy the corresponding pockets on the MDM2 surface. nih.gov

Biochemical binding assays have demonstrated the high affinity of these compounds. For example, the compound MI-888 binds to MDM2 with a Ki value of 0.44 nM. ascentagepharma.com Another compound, MI-219, also binds with low nanomolar affinity. ascentagepharma.com The stereochemistry of these compounds has a significant effect on their binding affinities, with differences of over 100-fold observed between the most and least potent stereoisomers. ascentagepharma.com In vitro assays using HTRF (Homogeneous Time Resolved Fluorescence) confirmed the inhibitory activity of 3,3'-spirocyclopentene oxindoles with IC₅₀ values as low as 3.1 nM. nih.gov Furthermore, some spirooxindole-based compounds have been designed as dual inhibitors, targeting both MDM2 and HDAC (histone deacetylases), with compound 11b showing 68% enzyme inhibition for MDM2 at a 1 µM concentration. nih.gov

Compound/Derivative ClassAssay TypeIC₅₀ / Ki ValueReference
Spirooxindole (MI-888)Biochemical BindingKi = 0.44 nM ascentagepharma.com
3,3'-Spirocyclopentene OxindoleHTRF AssayIC₅₀ = 3.1 nM nih.gov
Spirooxindole-HDAC hybrid (11b)Enzyme Inhibition68% inhibition @ 1 µM nih.gov
Spirooxindole-ferrocene hybrid (5d)Protein BindingPotent MDM2 inhibitor ccspublishing.org.cn
Spirooxindole–cyclopentene–isoxazole hybrid (4z)MDM2 BindingMost potent in series rsc.org

Indole and its derivatives, many of which are metabolites of tryptophan produced by intestinal microbiota, play a crucial role in modulating inflammatory and immunological responses. frontiersin.org These compounds can influence the activity of immune cells such as macrophages, which are key players in inflammation.

Indole compounds have been shown to reduce the production of pro-inflammatory cytokines. For instance, indole can decrease the production of IL-8 and the expression of NF-κB, a key transcription factor in inflammatory responses, while inducing the anti-inflammatory cytokine IL-10. frontiersin.org In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a model for inflammation, certain indole derivatives of ursolic acid significantly reduced the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov Specifically, the derivative UA-1 demonstrated inhibition levels of 74.2% for TNF-α, 55.9% for IL-6, and 59.7% for IL-1β at a concentration of 5.0 µM. nih.gov

The mechanism of action for some indole derivatives involves specific molecular targets. Bacterial indole-3-propionic acid (IPA) has been found to downregulate the production of IL-1β in M1 macrophages by inhibiting NF-κB signaling. nih.gov This occurs through IPA binding to methionine adenosyl-transferase 2A (MAT2A), which ultimately promotes the ubiquitination of Toll-like receptor 4 (TLR4) and subsequent inhibition of the NF-κB pathway. nih.gov Other related indole compounds, such as indole-3-carbinol, can also inhibit LPS-induced inflammatory responses by blocking TRIF-dependent signaling pathways in macrophages. researchgate.net Furthermore, small molecules like pyrimido[5,4-b]indoles can act as TLR4 activators, inducing an M1 (pro-inflammatory, anti-tumor) phenotype in macrophages and enhancing their anti-cancer properties. biorxiv.org

Anti-Amyloidogenic Activity of Indole and Isatin Derivatives

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a primary therapeutic strategy. Indole and isatin derivatives have emerged as a promising class of small molecules capable of interfering with Aβ aggregation.

Preclinical investigations have demonstrated that certain indole and isatin derivatives can effectively inhibit the formation of amyloid fibrils from Aβ monomers. The proposed mechanism of action involves the interaction of these compounds with Aβ peptides, thereby stabilizing them in a non-aggregation-prone conformation or redirecting the aggregation pathway towards non-toxic, off-pathway oligomers or amorphous aggregates. The planar nature of the indole ring is thought to play a crucial role in binding to the hydrophobic regions of the Aβ peptide, thus disrupting the β-sheet structures that are critical for fibril formation. While specific data on the anti-amyloidogenic activity of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is not extensively available in the public domain, the broader class of indolyl oxoacetic acid derivatives has shown potential in this area.

Structure-Activity Relationship (SAR) Studies

The biological activity of indolyl oxoacetic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that govern their therapeutic efficacy and for guiding the design of more potent and selective compounds.

Identification of Structural Determinants for Biological Activity

SAR studies on various series of indole derivatives have highlighted several key structural determinants for their anti-amyloidogenic activity. The indole scaffold itself is a critical pharmacophore, likely due to its ability to engage in hydrophobic and π-stacking interactions with the amyloid-beta peptide. The presence and nature of substituents on the indole ring, as well as the side chain at the 3-position, significantly modulate the biological activity.

For indolyl oxoacetic acids, the α-keto acid moiety is a crucial feature. This group can participate in hydrogen bonding and electrostatic interactions, which may be important for binding to the target protein. The spatial arrangement of the indole ring and the oxoacetic acid side chain is also a key factor influencing activity.

Influence of Substituents on Activity Profiles

The type and position of substituents on the indole ring have a profound impact on the anti-amyloidogenic activity of these compounds. For instance, the presence of a methyl group at the 6-position of the indole ring in this compound is expected to influence its lipophilicity and steric profile, which in turn can affect its binding affinity for the amyloid-beta peptide.

Computational Chemistry and Molecular Modeling

Computational approaches play a pivotal role in understanding the molecular mechanisms of action and in the rational design of novel indolyl oxoacetic acid derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) provide valuable insights into the relationship between the chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies are employed to develop mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For indole and isatin derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that are correlated with their anti-amyloidogenic potency. nih.gov These descriptors often include parameters related to hydrophobicity, electronic properties, and steric features. Such models have successfully guided the design of novel derivatives with improved activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a set of aligned molecules, correlating these fields with their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. semanticscholar.org Unlike its counterpart, CoMFA, which uses steric and electrostatic fields, CoMSIA evaluates five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.com This multi-faceted approach often provides a more detailed and intuitive understanding of the SAR.

In a typical CoMSIA study of indolyl oxoacetic acid derivatives, the molecules are first aligned based on a common substructure. The analysis then generates a 3D grid around the aligned molecules and calculates the similarity indices at each grid point. The resulting data is analyzed using statistical methods, such as Partial Least Squares (PLS), to generate a model that predicts biological activity. The model is often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. semanticscholar.orgresearchgate.net For instance, a green contour map might indicate a region where steric bulk enhances activity, while a red contour map might show where it is detrimental. Similarly, blue and red contours can represent areas where positive or negative electrostatic potential, respectively, is beneficial. Such models are crucial for the rational design of new, more potent derivatives. researchgate.net

Atom-Based 3D-QSAR

Atom-based 3D-QSAR is another powerful method for understanding the relationship between molecular structure and biological activity. This approach generates 3D-QSAR models by aligning molecules based on entire structures rather than just a common core. The model is built by creating pharmacophore sites that represent different chemical features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic groups.

For a series of indolyl oxoacetic acid derivatives, this method can produce a predictive model that helps to identify the key structural features required for their biological effect. nih.gov The resulting 3D-QSAR model can quantitatively predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more promising candidates. nih.gov The validation of such a model is critical and is typically assessed by its ability to accurately predict the activity of a test set of compounds not used in the model's creation. nih.gov The visual representation of the model highlights the spatial arrangement of chemical features that are crucial for activity, providing a clear roadmap for structural optimization.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

For indolyl oxoacetic acid derivatives, a ligand-based pharmacophore model can be developed by analyzing a set of known active molecules. proceedings.sciencenih.gov Computational software identifies the common chemical features and their spatial relationships, generating a hypothesis. mdpi.com For example, a potential pharmacophore for this class of compounds might include an aromatic ring feature corresponding to the indole core, a hydrogen bond acceptor for the oxoacetic acid moiety, and a hydrophobic feature. mdpi.comnih.gov This model can then be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophore, thereby identifying novel potential drug candidates. dovepress.com

Pharmacophore Feature Potential Corresponding Moiety in Indole Derivatives
Aromatic Ring (R)Indole core, other phenyl rings mdpi.com
Hydrogen Bond Acceptor (A)Carbonyl oxygen atoms, nitrogen in the indole ring mdpi.com
Hydrogen Bond Donor (D)NH group of the indole ring, OH group of the carboxylic acid
Hydrophobic Region (H)Indole core, methyl group mdpi.com

This interactive table outlines the common pharmacophoric features and their likely corresponding chemical groups in indolyl oxoacetic acid derivatives.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. semanticscholar.org This method is invaluable for understanding the binding mode of indolyl oxoacetic acid derivatives within the active site of a target protein, providing insights into the specific interactions that drive binding and biological activity. nih.gov

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Successful docking studies can reveal key amino acid residues that interact with the ligand. For indole derivatives, common interactions include:

Hydrogen Bonding: The carboxylic acid and keto groups of the oxoacetic acid moiety, as well as the indole NH group, are prime candidates for forming hydrogen bonds with polar amino acid residues. mdpi.com

Hydrophobic Interactions: The indole ring system can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues like tryptophan, phenylalanine, and tyrosine. semanticscholar.orgfrontiersin.org

Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged residues such as arginine or lysine.

These predicted interactions help explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Interaction Type Ligand Moiety Potential Interacting Amino Acid Residues
Hydrogen BondIndole N-H, Carbonyl C=O, Carboxyl O-HSerine, Threonine, Aspartate, Glutamate, Arginine semanticscholar.org
Hydrophobic/π-stackingIndole Ring SystemPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine semanticscholar.org
Electrostatic (Salt Bridge)Carboxylate Group (-COO⁻)Arginine, Lysine, Histidine

This interactive table summarizes the potential molecular interactions between indolyl oxoacetic acid derivatives and protein targets as predicted by molecular docking.

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide highly detailed and accurate information about molecular geometry, electron distribution, and reactivity. ufms.br

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.net For indolyl oxoacetic acid derivatives, DFT is used to determine various properties:

Optimized Molecular Geometry: DFT calculations can predict the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles, with high accuracy. asianpubs.orgnih.gov

Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

Electronic Properties: DFT is used to compute properties such as molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net This is crucial for understanding how the molecule interacts with its biological target.

DFT studies on the related compound 2–(1H–indol–3–yl)–2–oxoacetic acid have provided detailed insights into its structural and electronic properties, which serve as a strong foundation for understanding its 6-methyl derivative. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are often sites of electrophilic attack. dergipark.org.tr

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates high chemical reactivity and polarizability. dergipark.org.tr For 2–(1H–indol–3–yl)–2–oxoacetic acid, a close analog of the target compound, the calculated HOMO-LUMO energy gap is 4.1008 eV, which provides an estimate of its chemical reactivity and stability. researchgate.net This analysis is fundamental in predicting how indolyl oxoacetic acid derivatives will behave in biological systems.

Parameter Description Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability and ionization potential dergipark.org.tr
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability and electron affinity dergipark.org.tr
ΔE (HOMO-LUMO Gap)ELUMO – EHOMOIndicator of chemical reactivity and kinetic stability researchgate.netresearchgate.net

This interactive table explains the key parameters of Frontier Molecular Orbital theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a quantum mechanical description of the Lewis structure of a molecule, allowing for the investigation of intramolecular and intermolecular bonding and interactions between orbitals. dergipark.org.trwisc.edufaccts.de For indolyl oxoacetic acid derivatives, NBO analysis elucidates the electronic structure, including the hybridization of atoms, the nature of chemical bonds, and the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show distinct regions of varying electrostatic potential. The areas around the oxygen atoms of the oxoacetic acid group would exhibit a strong negative potential due to the high electronegativity of oxygen, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the indole ring would be characterized by a positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

While a specific in silico ADME profile for this compound is not publicly documented, predictions for related indole derivatives, including indole-3-acetic acid-based compounds, have been reported. researchgate.netresearchgate.net These studies often utilize software such as SwissADME to evaluate physicochemical properties and pharmacokinetic drug-likeness. researchgate.net

Based on the general characteristics of indole derivatives and the presence of the carboxylic acid moiety, a predicted ADME profile for this compound can be extrapolated. The compound is expected to have a moderate molecular weight and a certain degree of lipophilicity, which are important for membrane permeability. The presence of hydrogen bond donors and acceptors will influence its solubility and interactions with biological macromolecules.

Below is an interactive data table summarizing the likely predicted ADME properties for a compound with the structural features of this compound, based on data from analogous compounds.

PropertyPredicted Value/CharacteristicImplication
Molecular Weight ~217 g/mol Likely compliant with Lipinski's rule of five
LogP (Lipophilicity) 1.5 - 2.5Good balance between solubility and permeability
Topological Polar Surface Area (TPSA) ~70-80 ŲMay have good oral bioavailability
Hydrogen Bond Donors 2Influences solubility and target binding
Hydrogen Bond Acceptors 3Influences solubility and target binding
Oral Bioavailability Moderate to HighPotential for oral administration
Blood-Brain Barrier (BBB) Permeation Unlikely to be highMay have limited central nervous system effects
CYP450 Inhibition Possible (substrate/inhibitor)Potential for drug-drug interactions
Human Intestinal Absorption (HIA) HighExpected to be well-absorbed from the gut
Drug-Likeness FavorableAdheres to common rules for drug candidates

It is important to note that these are generalized predictions based on the structural class of the compound. Comprehensive in silico and subsequent in vitro and in vivo studies are necessary to confirm the precise ADME profile of this compound.

Advanced Analytical Techniques for Characterization and Quantification of Indole Derived Oxoacetic Acids

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of indole-derived oxoacetic acids, enabling their separation from complex matrices. When coupled with sensitive detectors, these methods provide robust quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of indole-derived metabolites. In studies of bacterial biotransformation, HPLC has been effectively used to detect and monitor the conversion of indole (B1671886) into products including indole-3-glyoxylic acid, the parent compound of 2-(6-Methyl-3-indolyl)-2-oxoacetic acid. nih.govresearchgate.netresearchgate.net For instance, analyses have shown the complete transformation of indole into metabolites like indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde over a 36-hour period. nih.govresearchgate.net

The technique typically employs a reversed-phase column (e.g., C18) and a mobile phase often consisting of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring system provides strong chromophores. HPLC is also a standard method for validating the purity of synthesized batches of these compounds.

A study on the biotransformation of indole by Arthrobacter sp. utilized HPLC to track the depletion of the indole substrate and the appearance of metabolite peaks, demonstrating the method's utility in kinetic studies. nih.govresearchgate.net

Table 1: Example HPLC Application in Indole Metabolite Analysis

AnalyteTechniqueApplicationKey FindingSource
Indole-3-glyoxylic acidHPLCMonitoring bacterial biotransformation of indoleDetected as a key metabolite alongside indole-3-acetic acid and indole-3-aldehyde. nih.govresearchgate.net nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the definitive identification of volatile or semi-volatile compounds. For the analysis of indole-derived oxoacetic acids, derivatization is often required to increase their volatility and thermal stability. Following separation on the GC column, the mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a chemical fingerprint.

GC-MS analysis has been instrumental in confirming the identity of indole-3-glyoxylic acid in bacterial transformation studies. nih.govresearchgate.net The mass spectrum of the identified metabolite perfectly matched that of an authentic standard. nih.gov Key fragment ions observed in the mass spectrum provide structural information.

Table 2: Characteristic Mass Fragments for Indole-3-glyoxylic Acid in GC-MS

CompoundTechniqueReported Mass-to-Charge Ratios (m/z)Source
Indole-3-glyoxylic acidGC-MS189 (Molecular Ion), 144, 116 nih.gov

Ion chromatography (IC) encompasses several techniques ideal for separating ionic compounds like organic acids. nih.govacs.org These methods are particularly well-suited for highly polar and ionic metabolites, including indole derivatives generated from microbial metabolism. nih.govacs.org

Ion Exclusion Chromatography (IEC) is a specific type of IC that effectively separates weak organic acids from a complex sample. sci-hub.se The method typically uses a strong cation exchange resin in the H+ form. researchgate.net The stationary phase possesses negatively charged sulfonate groups that create a "Donnan membrane," which repels negatively charged analyte anions (like the carboxylate of an oxoacetic acid). sci-hub.se Neutral or partially ionized acids, however, can penetrate this barrier and interact with the stationary phase, allowing for separation. sci-hub.se This technique is often paired with UV detection. researchgate.net

Ion Exchange Chromatography (IEC) operates on the principle of reversible electrostatic interactions between charged analytes and an oppositely charged stationary phase. nih.gov Anion-exchange chromatography, using a positively charged stationary phase, can be used to retain and separate acidic compounds like this compound. Elution is then achieved by changing the pH or increasing the concentration of a competing ion in the mobile phase. The coupling of ion-exchange chromatography with mass spectrometry (IC-MS) enhances analytical capabilities, providing both separation and sensitive, selective detection for structural elucidation. nih.govacs.org

Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and strong absorptions for the C=O stretches of both the ketone and carboxylic acid groups. IR spectra have been recorded for the parent compound, indole-3-glyoxylic acid, using techniques such as KBr wafers and Attenuated Total Reflectance (ATR). nih.govmdpi.com

Raman spectroscopy is a complementary vibrational spectroscopy technique. chemicalbook.com It can also provide information about the molecular structure and functional groups, and it is particularly sensitive to non-polar bonds, which can be advantageous for characterizing the indole ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR spectroscopy gives information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the indole ring, the methyl group protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the indole ring.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for this compound would display unique signals for the methyl carbon, the carbons of the indole ring, and, significantly, the two carbonyl carbons (ketone and carboxylic acid) at characteristic downfield chemical shifts. nih.gov For a related derivative, the carbonyl carbon of a C=O group was observed at 179.71 ppm, while the ester carbonyl was at 171.14 ppm. google.com NMR is considered a critical tool for confirming the structure and integrity of the indole ring and the α-oxo-acetic acid moiety.

Table 3: Available Spectroscopic Data for the Parent Compound, Indole-3-glyoxylic acid

TechniqueAvailability/SourceKey Information Provided
FTIRAvailable from John Wiley & Sons, Inc. (Sample on KBr Wafer)Identification of functional groups (C=O, O-H, N-H). nih.gov
RamanSpectrum available via ChemicalBook.Complementary vibrational data for structural analysis. chemicalbook.com
¹H NMRSpectrum available via ChemicalBook.Information on proton environments and connectivity. chemicalbook.com
¹³C NMRAvailable from Sigma-Aldrich Co. LLC.Information on the carbon skeleton, including carbonyl carbons. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Studies

The successful analysis of this compound, particularly from biological samples, is highly dependent on the methods used for sample preparation and, if necessary, derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and improving its chromatographic and mass spectrometric properties.

Sample Preparation:

For the extraction of acidic, polar metabolites like indole-derived oxoacetic acids from complex matrices such as plasma or serum, several established protocols can be employed. The choice of method depends on the desired level of sample cleanup and the analytical sensitivity required.

Protein Precipitation (PPT): This is a rapid method for removing the bulk of proteins from biological fluids. nih.gov It typically involves the addition of a cold organic solvent, such as acetonitrile or a methanol/ethanol mixture, to the sample. researchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte can be collected for analysis. This method is straightforward but may result in less comprehensive removal of matrix components compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like this compound, the pH of the aqueous phase can be adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form, thus facilitating its extraction into an organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more selective and thorough sample cleanup compared to PPT and LLE. For acidic compounds, an anion-exchange SPE cartridge can be utilized. The sample is loaded onto the cartridge, where the negatively charged analyte binds to the sorbent. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

Derivatization Strategies:

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For α-keto acids like this compound, derivatization can improve stability, chromatographic retention, and ionization efficiency in mass spectrometry. acs.orgresearchgate.net

Several reagents are effective for the derivatization of the keto functional group:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with the keto group to form a stable oxime derivative. researchgate.net The pentafluorobenzyl group significantly enhances the sensitivity of detection by electron capture detection (ECD) in gas chromatography and by mass spectrometry.

2-Hydrazinoquinoline (HQ): HQ can react with both the carboxylic acid and the ketone functionalities, making it a useful derivatization agent for the simultaneous analysis of these compound classes. mdpi.com This can improve chromatographic performance and detection sensitivity in LC-MS.

Girard's Reagents (T and P): These are cationic reagents that react with carbonyl groups to form hydrazones. The permanent positive charge on the derivative can significantly enhance the signal in positive ion mode electrospray ionization mass spectrometry.

The selection of a derivatization strategy depends on the analytical platform being used (GC-MS or LC-MS) and the specific requirements of the assay.

Table 2: Common Derivatization Reagents for α-Keto Acids

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical Advantage
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)KetoOximeEnhanced sensitivity in GC-ECD and MS
2-Hydrazinoquinoline (HQ)Keto, Carboxylic AcidHydrazone, EsterImproved chromatographic performance and LC-MS sensitivity
Girard's Reagent TKetoHydrazoneEnhanced ESI-MS signal in positive ion mode

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Methodologies and Novel Chemical Transformations

The classical synthesis of indolyl-3-glyoxylic acids involves the Friedel-Crafts acylation of an indole (B1671886) with an oxalyl derivative, such as oxalyl chloride, followed by hydrolysis. For 2-(6-Methyl-3-indolyl)-2-oxoacetic acid, this involves the reaction of 6-methylindole (B1295342) with oxalyl chloride researchgate.net. While robust, this method represents a foundational approach. Future research is trending towards more sophisticated and efficient synthetic routes.

Emerging synthetic methodologies that could be applied to this compound include advanced C-H functionalization reactions. These methods offer the potential to bypass traditional multi-step sequences by directly modifying the indole core. Furthermore, electrochemical synthesis, such as the decarboxylation of glyoxylic acid, presents a green and efficient alternative for the formylation of indoles, a related transformation researchgate.net.

Novel chemical transformations of the this compound scaffold are also a key area of future research. The reactivity of the indole nucleus, enhanced by methoxy (B1213986) substituents in related compounds, suggests that the 6-methyl group can direct or influence a variety of chemical modifications chim.it. Future work will likely explore the selective functionalization of the α-keto acid moiety to generate diverse derivatives, such as tertiary amides and esters, which have shown promise as bioactive agents sigmaaldrich.com.

Table 1: Comparison of Synthetic Approaches for Indole-3-Glyoxylic Acids

Methodology Starting Materials Key Features Future Application for 6-Methyl Derivative
Classical Acylation 6-Methylindole, Oxalyl Chloride Well-established, reliable, high yield researchgate.net. Standard production route.
Electrochemical Synthesis 6-Methylindole, Glyoxylic Acid Green chemistry, ambient conditions, high functional group tolerance researchgate.net. Development of a one-pot electrochemical acylation process.
Direct C-H Functionalization 6-Methylindole, Acylating Agent Atom economy, reduced synthetic steps. Site-selective acylation at the C3 position.
Catalytic Conversion 6-Methylindole, CO, Oxidant Use of transition-metal catalysis for carbonylation. Exploration of novel catalytic systems for improved efficiency.

Elucidation of Uncharted Biological Pathways and Molecular Targets

The biological significance of indole metabolites produced by the gut microbiota is an area of intense research. The parent compound, indole-3-glyoxylic acid, is a known metabolite in the bacterial transformation pathway of indole, which can be formed from indole-3-acetic acid nih.govsemanticscholar.org. One proposed pathway involves the conversion of indole to indole-3-acetic acid, which is then oxidized to indole-3-glyoxylic acid nih.gov. Another pathway shows indole-3-acetic acid can be decarboxylated to form 3-methylindole (B30407) researchgate.nethmdb.ca.

A primary trajectory for future research is to determine if this compound is a naturally occurring metabolite and to map its specific biosynthetic and degradation pathways. The presence of the 6-methyl group could significantly alter its metabolic fate compared to the parent compound. A key molecular target for many indole derivatives is the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in modulating immune responses nih.govnih.gov. Future studies will likely investigate the binding affinity of this compound to AhR and its subsequent downstream signaling effects. It is plausible that the 6-methyl group modulates this interaction, potentially leading to unique biological activities. Other potential targets include metabolic enzymes like monoamine oxidases or cyclooxygenases, which are known to be inhibited by other indole derivatives mdpi.commdpi.com.

Advancements in Computational Prediction and Rational Design of Derivatives

In silico techniques are becoming indispensable for accelerating drug discovery and understanding molecular interactions. For indole derivatives, computational methods such as molecular docking have been successfully used to predict binding modes and rationalize the inhibitory activity against various enzymes, including cholinesterases and cyclooxygenase mdpi.comarabjchem.orgresearchgate.net. The process typically involves preparing 3D structures of the ligand and protein target, identifying the binding site, and scoring the potential poses to estimate binding affinity nih.govnih.gov.

Future research on this compound will heavily leverage these computational tools for the rational design of new derivatives with tailored biological activities. By modifying specific functional groups on the parent scaffold, it is possible to predict and optimize interactions with a target protein. For example, derivatives could be designed to enhance binding to the AhR or to selectively inhibit a specific metabolic enzyme. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs by correlating structural features with biological activity.

Table 2: Hypothetical Rational Design Strategy for Derivatives

Parent Scaffold Modification Site Proposed Modification Predicted Outcome (Hypothetical Target: AhR) Rationale
This compound Carboxylic Acid Amidation (e.g., with amino acids) Enhanced binding affinity Introduce new hydrogen bond donors/acceptors to interact with receptor residues.
This compound Keto Group Reduction to hydroxyl Altered binding mode/selectivity Change in geometry and electronic properties may favor different target interactions.
This compound Indole N-H Alkylation (e.g., with benzyl (B1604629) group) Increased lipophilicity May improve cell permeability and interaction with hydrophobic pockets in the target.
This compound Benzene (B151609) Ring Addition of halogen or methoxy group Modulated electronic properties and binding Influence pi-stacking interactions and hydrogen bonding potential chim.it.

Integration of Omics Technologies in Indole Metabolite Research

The complexity of biological systems necessitates a holistic approach, for which omics technologies are perfectly suited. Metabolomics, in particular, is a powerful tool for identifying and quantifying small molecules like indole derivatives in biological samples mdpi.com. Multi-omics strategies, which integrate metabolomics with metagenomics, transcriptomics, and proteomics, are being used to unravel the intricate interactions between the gut microbiota and the host, with a focus on indole metabolism nih.govnih.govresearchgate.net.

A significant future research direction is the application of targeted and untargeted metabolomics to detect and quantify this compound in various biological matrices. The development of fast, targeted liquid chromatography-mass spectrometry (LC-MS) methods will be crucial for large-scale studies nih.govnih.gov. By correlating the abundance of this metabolite with microbial species (metagenomics) and host gene expression (transcriptomics), researchers can identify the organisms responsible for its production and the host pathways it influences. This integrated approach will be essential for understanding its physiological role and identifying potential biomarkers for health and disease.

Table 3: Prospective Multi-Omics Workflow for Studying this compound

Omics Technology Objective Sample Type Expected Outcome
Metabolomics (LC-MS) Detect and quantify the compound and related metabolites. Feces, Plasma, Tissues Establish baseline levels and track metabolic fate.
Metagenomics (16S rRNA/Shotgun) Identify microbial species correlated with compound levels. Feces Pinpoint potential producing or consuming bacteria.
Transcriptomics (RNA-Seq) Identify host genes and pathways modulated by the compound. Intestinal tissue, Immune cells Reveal cellular response to the metabolite (e.g., AhR pathway activation).
Proteomics Identify changes in host protein expression and post-translational modifications. Tissues, Cells Confirm functional changes downstream of transcriptomic alterations.

Development of Advanced Research Tools and Probes for Mechanistic Studies

To move beyond correlation and establish causation, advanced chemical tools are required to study the direct interactions of metabolites in their native environment. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that uses activity-based probes (ABPs) to identify the functional state of enzymes in complex biological systems nih.govrsc.orgmdpi.com. An ABP typically consists of a specificity element (based on the metabolite of interest), a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, and a reporter tag for detection and identification nih.gov.

A frontier in the study of this compound will be the design and synthesis of a specific ABP based on its structure. Such a probe could be used to "fish" for its direct protein targets in cell lysates or even in living organisms. For instance, the carboxylic acid or keto group could be modified with a suitable warhead (e.g., a fluorophosphonate or an acyl phosphate) to trap interacting enzymes, such as hydrolases or kinases nih.gov. The addition of a reporter tag, like a fluorophore or a biotin (B1667282) handle, would then allow for visualization and mass spectrometry-based identification of these targets. This approach would provide definitive evidence of the molecular interactions of this compound and uncover its precise mechanism of action.

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